

Experimental design for cis-Chlorfenvinphos degradation studies

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Compound of Interest

Compound Name: *cis-Chlorfenvinphos*

CAS No.: 18708-87-7

Cat. No.: B103268

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Abstract & Scope

Chlorfenvinphos (CVP) is an organophosphate insecticide existing as two geometric isomers: Z (often historically denoted as cis) and E (trans).[1] Commercial formulations typically contain >90% of the Z-isomer.[1] Due to stereoselective differences in toxicity and hydrolytic stability, degradation studies must explicitly resolve these isomers.[1] This guide details the experimental design for assessing the abiotic hydrolysis and microsomal metabolic stability of **cis-Chlorfenvinphos**, providing a validated workflow for toxicokinetic profiling in drug development and environmental toxicology.[1]

Analytical Setup: Isomer-Resolving HPLC Method

Before initiating degradation, a robust separation method is required.[1] The Z and E isomers possess distinct polarities; the Z-isomer (intramolecular H-bonding potential) typically elutes later than the E-isomer on reversed-phase columns, though this can invert based on mobile phase pH.[1]

Protocol 2.1: Chromatographic Conditions

- System: Agilent 1290 Infinity II or equivalent UHPLC with DAD/MS.
- Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 μm) or Chiralpak IC for strict chiral validation.

- Mobile Phase A: 0.1% Formic acid in Water (Milli-Q).[1]
- Mobile Phase B: Acetonitrile (LC-MS grade).[1]
- Gradient:
 - 0-1 min: 10% B (Isocratic hold)[1]
 - 1-8 min: 10%
90% B (Linear ramp)[1]
 - 8-10 min: 90% B (Wash)[1]
- Flow Rate: 0.4 mL/min.[1]
- Detection: UV at 245 nm (max absorbance for vinyl phosphates); MS (ESI+) in MRM mode for trace analysis.
- Target Separation: Resolution () between E and Z peaks must be .[1]

Experiment A: Abiotic Hydrolysis (pH-Dependent)

This protocol determines the chemical instability of the phosphoester bond under environmental or physiological conditions.[1]

Reagents:

- Buffers: Citrate (pH 4.0), Phosphate (pH 7.4), Borate (pH 9.0).[1]
- Stock Solution: 10 mM **cis-Chlorfenvinphos** in Methanol.

Workflow:

- Preparation: Pre-warm 49.5 mL of buffer to 37°C (physiological) or 25°C (environmental) in amber glass vials to prevent photolysis.
- Spike: Add 0.5 mL of Stock Solution to initiate (Final conc: 100 µM). Vortex for 30s.
- Sampling: At

hours.
- Quenching: Transfer 500 µL aliquot into 500 µL cold Acetonitrile (containing 1 µM Triphenyl Phosphate as Internal Standard).
- Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

Critical Control: Run a "Dark Control" (wrapped in foil) vs. "Light Exposed" if photolysis is a variable.

Experiment B: Metabolic Stability (Liver Microsomes)

For drug development and toxicology applications, determining the intrinsic clearance () via Cytochrome P450 (CYP) oxidative dealkylation is critical.[\[1\]](#)

Protocol 4.1: Microsomal Incubation

- Matrix: Pooled Human/Rat Liver Microsomes (20 mg/mL protein stock).[\[1\]](#)
- Cofactor: NADPH regenerating system (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl₂).[\[1\]](#)

Step-by-Step:

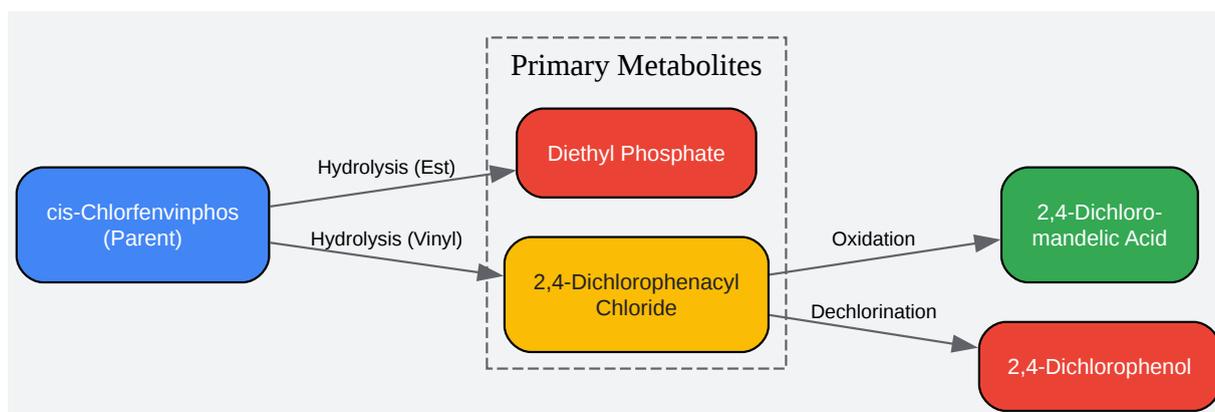
- Pre-incubation: Mix Microsomes (0.5 mg/mL final) with Phosphate Buffer (100 mM, pH 7.4) and Test Compound (1 µM cis-CVP).[\[1\]](#) Incubate at 37°C for 5 min.
- Initiation: Add NADPH solution to start the reaction.[\[1\]](#)

- Timepoints: 0, 5, 15, 30, 45, 60 min.
- Termination: Remove 50 µL aliquot and dispense into 150 µL ice-cold Acetonitrile (with Internal Standard).
- Processing: Vortex, centrifuge at 4000 rpm for 20 min to pellet proteins. Analyze supernatant.

Self-Validating Check: Include a positive control (e.g., Testosterone or Verapamil) to verify microsome activity.[1]

Degradation Pathways & Visualization

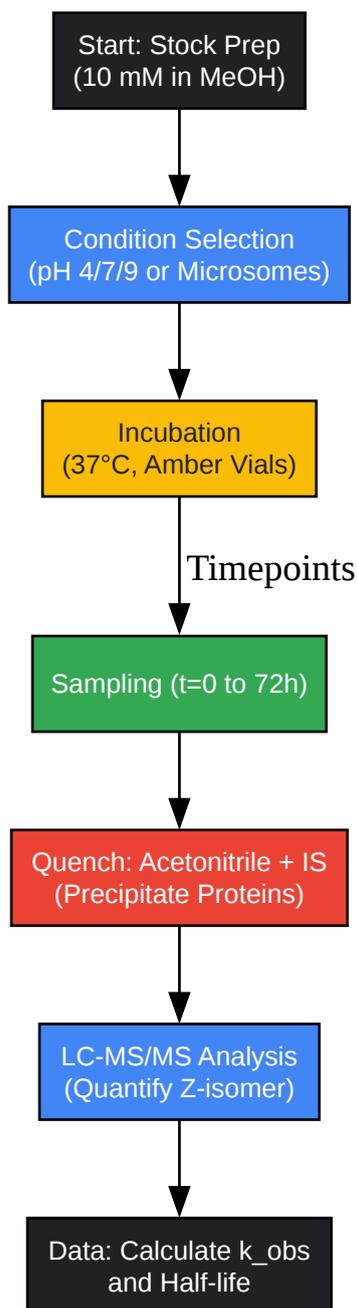
The primary degradation routes involve hydrolysis of the phosphate ester and oxidative cleavage of the vinyl group.[1]



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Caption: Figure 1. Primary degradation pathways of **cis-Chlorfenvinphos** via hydrolysis and oxidation.

Experimental Workflow Diagram



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Caption: Figure 2. Step-by-step experimental workflow for kinetic stability assessment.

Data Analysis & Reporting

7.1 Kinetic Calculations Degradation typically follows pseudo-first-order kinetics.[1] Plot

vs. time (

).[1]

- Slope:

(observed rate constant).[1]

- Half-life (

):

.[1]

- Intrinsic Clearance (

): For microsomes:

[1]

7.2 Summary Table Template

| Parameter | pH 4.0 (Acidic) | pH 7.4 (Neutral) | pH 9.0 (Alkaline) | Microsomes (Human) |
|-----------|-----------------|------------------|-------------------|--------------------|
|-----------|-----------------|------------------|-------------------|--------------------|

|

(min

) | Calc | Calc | Calc | Calc | |

| Stable (>72h) | Moderate | Unstable (<4h) | Rapid (<30 min) | | Major Product | Parent | Parent/DCPC | DCPC | Oxidative Mets |[1]

References

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[Link](#)

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- Hydrolysis Kinetics:Hydrolysis of Chlorpyrifos (Analog) in Aqueous Solutions. Universiti Kebangsaan Malaysia.[1] [Link](#)
- Toxicological Profile:Toxicological Profile for Chlorfenvinphos. ATSDR/CDC.[1] [Link](#)[1]

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Sources

- 1. Chlorfenvinphos - Wikipedia [en.wikipedia.org]
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